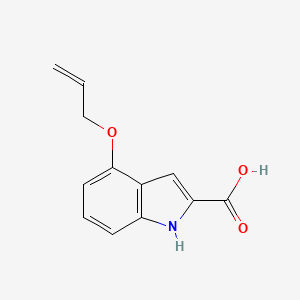

4-(allyloxy)-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

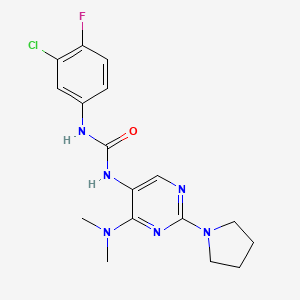

“4-(allyloxy)-1H-indole-2-carboxylic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a carboxylic acid (-COOH) and an allyloxy (-O-CH2-CH=CH2) functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving indole and allyl bromide, followed by carboxylation .Molecular Structure Analysis

The molecular structure would consist of an indole ring with a carboxylic acid group at the 2-position and an allyloxy group at the 4-position .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of indoles, carboxylic acids, and allyl ethers. For example, the carboxylic acid could react with bases or be reduced to an alcohol .Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxylic acid group could result in the compound being acidic .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- A study outlines the synthesis of hydroxyindole carboxylic acids, highlighting the importance of indole compounds in biology and medicine. This synthesis pathway provides a foundation for further chemical transformations of indole derivatives (Marchelli, Hutzinger, & Heacock, 1969).

- Research on bimetallic catalyst systems has shown efficient synthesis of 3-allyl-N-(alkoxycarbonyl)indoles, indicating the role of palladium and copper in catalyzing the formation of pi-allylpalladium alkoxide intermediate for cyclization reactions (Kamijo & Yamamoto, 2003).

- The Ru-catalyzed allylation of indole compounds using alcohols as substrates demonstrates a fast and selective process, with a focus on avoiding N-allylation and favoring branched products. This method enhances the synthesis of allyl alcohols without the need for a leaving group (Gruber et al., 2009).

- Studies on the preparation of carboxylic acid esters containing allyl groups through transalkoxylation reactions offer a general route for the synthesis of such esters, showcasing the versatility of allylstannation in organic synthesis (Boaretto, Marton, & Tagliavini, 1985).

Applications in Sensor Technology and Biological Studies

- The synthesis of 4-allyloxy-7-aminocoumarin as a fluorescent carrier for optical chemical sensor preparation highlights its application in indole-3-acetic acid assay, demonstrating the potential for chemical sensors in biological assays (Jiao et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-prop-2-enoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h2-5,7,13H,1,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRKKARWAQPSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=C1C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)

![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)